



P 22077 Administration in Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **P 22077**, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **P 22077**.

Mechanism of Action and Signaling Pathways

P 22077 is a cell-permeable small molecule that primarily targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and immune responses.[1][2][3] By inhibiting USP7, **P 22077** leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.

Key signaling pathways affected by **P 22077** administration include:

- p53-MDM2 Pathway: USP7 is known to deubiquitinate and stabilize both the tumor suppressor protein p53 and its primary negative regulator, MDM2. Inhibition of USP7 by P
 22077 can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[4]
- NF-κB and MAPK Signaling Pathways: In models of inflammation, P 22077 has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[5] It achieves this by



promoting the K48-linked ubiquitination and subsequent degradation of TRAF6, a key upstream signaling protein.[5]

- TGF-β Signaling Pathway: **P 22077** has been observed to modulate the TGF-β signaling pathway by influencing the stability of Smad proteins.[6][7]
- NLRP3 Inflammasome Pathway: Research indicates that P 22077 can inhibit the activation
 of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines
 IL-1β and IL-18.[8]

Below are diagrams illustrating the key signaling pathways modulated by **P 22077**.

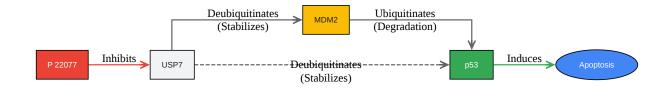


Figure 1: P 22077 action on the p53-MDM2 signaling pathway.



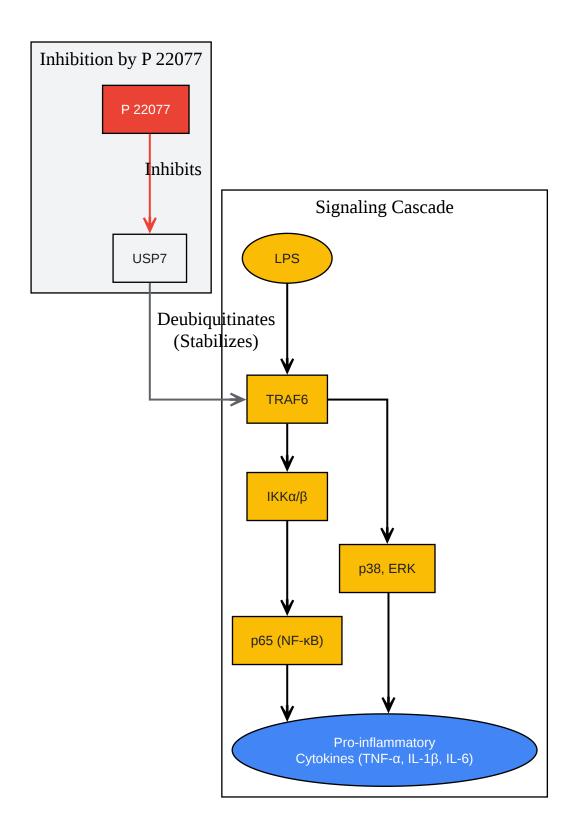


Figure 2: P 22077's role in the NF-κB and MAPK signaling pathways.



Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo mouse model studies involving **P 22077** administration.

Table 1: Anti-Inflammatory Effects of P 22077 in LPS-Induced Acute Inflammation Mouse Model



Parameter	Control Group (LPS + Vehicle)	P 22077 Treated Group (LPS + 15 mg/kg P 22077)	Outcome	Reference
Lung TNF-α mRNA	Increased	Suppressed	P 22077 reduces pro-inflammatory cytokine expression.	[5]
Lung IL-1β mRNA	Increased	Suppressed	P 22077 reduces pro-inflammatory cytokine expression.	[5]
Lung IL-6 mRNA	Increased	Suppressed	P 22077 reduces pro-inflammatory cytokine expression.	[5]
Serum NO	Increased	Decreased	P 22077 lowers systemic inflammatory markers.	[5]
Serum TNF-α	Increased	Decreased	P 22077 lowers systemic inflammatory markers.	[5]
Serum IL-1β	Increased	Decreased	P 22077 lowers systemic inflammatory markers.	[5]
Serum IL-6	Increased	Decreased	P 22077 lowers systemic inflammatory markers.	[5]



Table 2: Anti-Tumor Activity of P 22077 in Neuroblastoma Xenograft Mouse Models

Mouse Model	Treatment	Duration	Outcome	Reference
IMR-32 Xenograft	15 mg/kg/day, i.p.	21 days	Potent antitumor activity observed.	[2]
SH-SY5Y Xenograft	10 mg/kg/day, i.p.	14 days	Antitumor effects exhibited.	[2]
NGP Xenograft	20 mg/kg/day, i.p.	12 days	Antitumor effects exhibited.	[2]

Table 3: Cardioprotective Effects of **P 22077** in Angiotensin II-Induced Hypertensive Mouse Model



Parameter	Ang II + Vehicle	Ang II + P 22077	Outcome	Reference
Systolic Blood Pressure	Elevated	Significantly declined	P 22077 attenuates hypertension.	[9]
LV Ejection Fraction (%)	Decreased	Attenuated decrease	P 22077 preserves cardiac contractile function.	[9]
LV Fractional Shortening (%)	Decreased	Attenuated decrease	P 22077 preserves cardiac contractile function.	[9]
Heart Weight / Body Weight Ratio	Increased	Attenuated increase	P 22077 reduces cardiac hypertrophy.	[9]
Heart Weight / Tibial Length Ratio	Increased	Attenuated increase	P 22077 reduces cardiac hypertrophy.	[9]

Experimental Protocols

Protocol 1: Preparation of P 22077 for Intraperitoneal (i.p.) Injection

This protocol provides two common methods for preparing **P 22077** for in vivo administration. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.

Materials:

• P 22077 (powder)



- Dimethyl sulfoxide (DMSO)
- Corn Oil
- PEG300
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Method A: DMSO and Corn Oil Formulation[2]

- Prepare a stock solution: Dissolve P 22077 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
- Prepare the working solution: On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration. For example, to prepare a 2.5 mg/mL working solution, add 100 μL of a 25 mg/mL DMSO stock to 900 μL of corn oil.
- Mix thoroughly: Vortex the solution until it is homogeneous and clear.
- Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Method B: PEG300 and Saline Formulation[2]

- Weigh P 22077: Directly weigh the required amount of P 22077 powder for the desired final concentration and volume.
- Add solvents: Add PEG300 to the powder, followed by saline. A common ratio is 50% PEG300 and 50% saline.



- Aid dissolution: This formulation may result in a suspension. To aid dissolution and create a more uniform mixture, use sonication and gentle warming (e.g., up to 60°C).
- Mix thoroughly: Vortex the solution immediately before each injection to ensure a uniform suspension.
- Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.

Note: It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model[5]

Animal Model:

C57BL/6 mice

Experimental Groups:

• Control (Vehicle: DMSO) + PBS

Control (Vehicle: DMSO) + LPS

P 22077 + LPS

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- P 22077 Administration: Administer P 22077 (e.g., 15 mg/kg) or the vehicle (DMSO) via intraperitoneal injection.
- LPS Challenge: Two hours after the P 22077 or vehicle injection, challenge the mice with an
 intraperitoneal injection of LPS (e.g., 10 mg/kg). The control group receives PBS instead of
 LPS.

Methodological & Application





- Sample Collection: Two hours after the LPS challenge, sacrifice the mice.
- Analysis:
 - Collect blood for serum analysis of cytokines (TNF- α , IL-1 β , IL-6) and nitric oxide (NO).
 - Harvest lung tissue for analysis of pro-inflammatory cytokine mRNA expression (q-PCR), histological examination (H&E staining), and protein expression analysis (immunohistochemistry for TRAF6 and immunoblotting for key signaling proteins in the NF-kB and MAPK pathways).



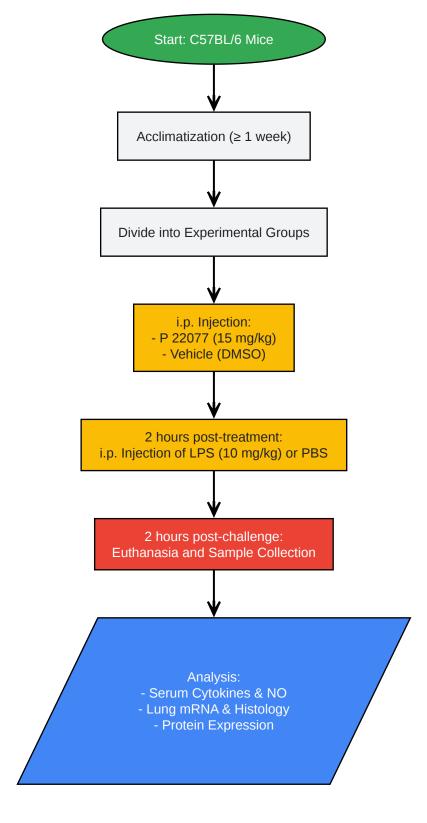


Figure 3: Experimental workflow for the LPS-induced inflammation model.



Protocol 3: In Vivo Anti-Tumor Study in an Orthotopic Neuroblastoma Mouse Model[2]

Animal Model:

5-week-old female NCR nude mice

Cell Lines:

• Human neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y, or NGP) expressing luciferase.

Procedure:

- Tumor Cell Implantation: Surgically inject 1.5 x 10⁶ neuroblastoma cells into the left renal capsule of each mouse.
- Tumor Growth: Allow the xenografts to grow for approximately 2-3 weeks. Monitor tumor growth via bioluminescence imaging.
- Randomization: Once tumors reach a suitable size, randomize the mice into a control group and a P 22077 treatment group.
- Treatment:
 - Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal injection daily.
 - P 22077 Group: Administer P 22077 via intraperitoneal injection daily. Dosages and durations may vary depending on the cell line (e.g., 15 mg/kg for 21 days for IMR-32; 10 mg/kg for 14 days for SH-SY5Y; 20 mg/kg for 12 days for NGP).
- Monitoring: Monitor the body weight of the mice and tumor growth throughout the experiment.
- Endpoint: At the end of the treatment period, euthanize the mice.
- Analysis: Resect, weigh, and photograph the tumors.



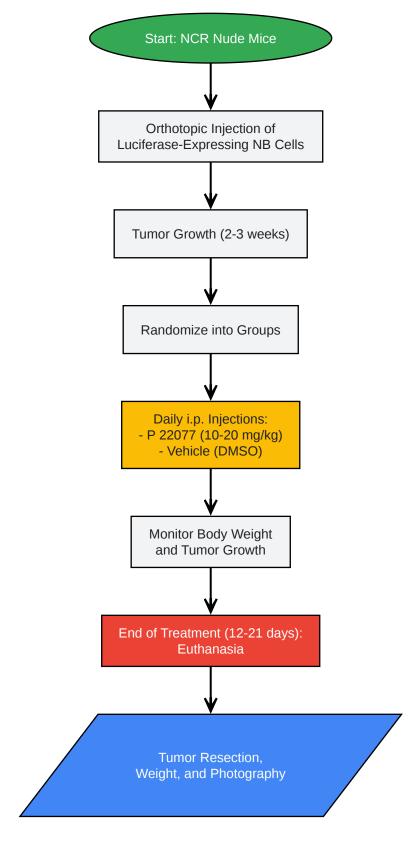


Figure 4: Experimental workflow for the neuroblastoma xenograft model.



These protocols and data provide a foundation for researchers to utilize **P 22077** in their mouse models. It is crucial to optimize dosages, treatment schedules, and outcome measures for each specific experimental context.

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